Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-

CAS No.: 73143-67-6

Cat. No.: VC16244171

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73143-67-6 |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | ethyl (3S)-3-hydroxypentanoate |

| Standard InChI | InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |

| Standard InChI Key | YESYELHMPYCIAQ-LURJTMIESA-N |

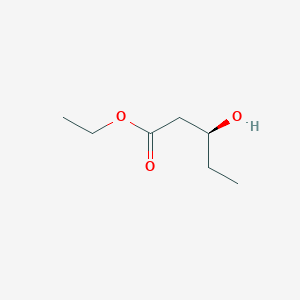

| Isomeric SMILES | CC[C@@H](CC(=O)OCC)O |

| Canonical SMILES | CCC(CC(=O)OCC)O |

Introduction

Structural Characteristics and Molecular Identification

Stereochemical Configuration

The (3S) designation indicates the absolute configuration of the hydroxyl-bearing carbon within the pentanoic acid backbone. This stereochemistry is critical for interactions in chiral environments, such as enzyme-binding sites or asymmetric synthesis . The compound’s InChIKey (YESYELHMPYCIAQ-LURJTMIESA-N) and SMILES notation (CC[C@@H](CC(=O)OCC)O) explicitly encode this configuration, distinguishing it from its (3R) enantiomer .

Functional Groups and Reactivity

The molecule contains two key functional groups:

-

Ethyl ester moiety (): Imparts lipophilicity and influences hydrolysis kinetics under acidic or basic conditions.

-

Hydroxyl group () at C3: Participates in hydrogen bonding and oxidation reactions, potentially forming ketones or participating in glycosylation .

Comparative Analysis of Isomers

While PubChem lists both the (3S)-specific form (CID 11062524) and a racemic/non-stereospecific entry (CID 316884), their computed properties diverge minimally except in optical activity . For example, the (3S) enantiomer’s specific rotation remains undocumented in the available data, a common gap for understudied chiral molecules.

Table 1: Key Identifiers of Pentanoic Acid, 3-Hydroxy-, Ethyl Ester, (3S)-

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 73143-67-6 | |

| Molecular Formula | ||

| Molecular Weight | 146.18 g/mol | |

| XLogP3 | 0.7 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Production

Challenges in Stereoselective Synthesis

Achieving high enantiomeric excess (ee) for the (3S) configuration requires chiral catalysts or biocatalysts. The absence of documented protocols in the literature underscores the need for further research into asymmetric methods tailored to this molecule.

Physicochemical Properties

Partitioning and Solubility

The compound’s moderate lipophilicity () suggests preferential solubility in organic solvents like ethyl acetate or dichloromethane over water . This property aligns with its ester functionality, which reduces polarity compared to the parent carboxylic acid.

Nuclear Magnetic Resonance (NMR)

While specific and NMR data for this compound are unavailable, analogous β-hydroxy esters exhibit characteristic peaks:

-

: δ 1.2–1.4 ppm (ethyl CH), δ 4.1–4.3 ppm (ester CH), δ 2.4–2.6 ppm (β-hydroxy CH) .

-

: ~170 ppm (ester carbonyl), ~70 ppm (hydroxy-bearing carbon) .

Infrared (IR) Spectroscopy

Expected absorption bands include:

Short-chain hydroxy esters often contribute fruity or floral notes. While no direct applications are cited, structural analogs like ethyl 3-hydroxybutanoate are used in flavor formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume